(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-5-7-12(8-6-11)14-13(17)15(21-18-14)16(20)19-9-3-2-4-10-19/h5-8H,2-4,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIONRQLORZODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions using p-tolyl halides and suitable catalysts.
Attachment of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions involving piperidine and a suitable leaving group on the isothiazole ring.
Formation of the Methanone Group: The methanone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanone group to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Thieno[2,3-c]isothiazole Derivatives
- SRR1 (): Structure: (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone. Key Differences: Replaces the isothiazole core with a fused thieno[2,3-c]isothiazole system. The R3 substituent is a sulfanyl-pyrrolidine group instead of p-tolyl. Activity: Induces stress-response genes (e.g., RAB18) at levels comparable to 5 µM abscisic acid (ABA), suggesting regulatory roles in abiotic stress pathways .
- HF-00005 (): Structure: {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone. Key Differences: Similar to SRR1 but substitutes pyrrolidine with morpholinoethylsulfanyl at R3. Activity: Exhibits 92% motility inhibition in Caenorhabditis elegans, indicating potent anthelmintic properties .
Pyrazolo[3,4-d]pyrimidine Derivatives
- Compound 12b (): Structure: (R)-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)(pyrimidin-5-yl)methanone. Key Differences: Pyrazolo[3,4-d]pyrimidine core replaces isothiazole. The R3 substituent is 4-phenoxyphenyl, and the methanone group is linked to pyrimidine. Activity: Designed as a covalent inhibitor targeting cysteine residues, highlighting applications in enzyme inhibition .
- Compound 4g (): Structure: Similar to 12b but with a 2-(phenylthio)pyrimidin-5-yl methanone group. Activity: Demonstrates targeted covalent inhibition, emphasizing the role of warhead modifications in binding kinetics .
Tetrazole Derivatives
- Compounds 22–28 (): Structure: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone. Key Differences: Tetrazole core replaces isothiazole, with a piperidinyl ethanone (rather than methanone) linkage. Activity: Synthetic methodology is well-documented, but biological data are unspecified .
Structural and Functional Implications
- Core Heterocycle: Isothiazole and thienoisothiazole cores enhance π-π stacking and hydrogen bonding, critical for target engagement. Pyrazolopyrimidines and tetrazoles offer distinct electronic profiles, affecting solubility and metabolic stability .
- Methanone vs. Ethanone: The methanone group in the target compound and pyrazolopyrimidine derivatives may confer rigidity, influencing binding pocket interactions .
Biological Activity
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(piperidin-1-yl)methanone is a synthetic organic compound belonging to the isothiazole class. Its structure features an isothiazole ring, a piperidine moiety, and a methanone group, making it a candidate for various biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The molecular formula of this compound is CHNOS, with a molecular weight of 301.4 g/mol. The compound's structure contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 301.4 g/mol |
| CAS Number | 1286702-26-8 |
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes critical in various biochemical processes.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that regulate cellular functions.
- Gene Expression Modulation : The compound influences gene expression related to cellular processes, potentially affecting proliferation and apoptosis.
Biological Activities
Research has indicated several potential biological activities of this compound:
Antimicrobial Activity
Studies have shown that derivatives of isothiazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains.
Antiviral Activity
The compound's structure suggests potential antiviral activity, particularly against viruses such as HIV. Similar compounds have been developed and tested for their efficacy in inhibiting viral replication.
Anticancer Properties
Research indicates that piperidine derivatives often exhibit anticancer properties. The specific interactions of this compound with cancer cell pathways are under investigation, with preliminary studies suggesting promising results.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (4-Amino-3-(p-tolyl)isothiazol-5-yl)(morpholin-1-yl)methanone | Isothiazole + Morpholine | Antimicrobial |
| (4-Amino-3-(p-tolyl)isothiazol-5-yl)(pyrrolidin-1-yl)methanone | Isothiazole + Pyrrolidine | Anticancer |
The presence of the piperidine ring in this compound may confer distinct chemical and biological properties compared to its analogs.
Case Studies
Recent studies have evaluated the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Antiviral Screening : Compounds were tested against HIV strains, revealing varying degrees of efficacy based on structural modifications.
- Cancer Cell Line Studies : In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines, highlighting their therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
